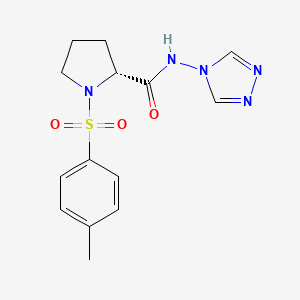
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of several enzymes and has been studied extensively for its mechanism of action and physiological effects.
科学研究应用
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has several scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to have potent inhibitory activity against several enzymes, including proteasomes, kinases, and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves the inhibition of specific enzymes. For example, this compound has been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells. By inhibiting proteasome activity, (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide can disrupt the normal functioning of cells, leading to cell death. Similarly, this compound has also been shown to inhibit the activity of kinases and phosphodiesterases, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide depend on the specific enzyme that it inhibits. For example, inhibition of proteasome activity can lead to the accumulation of misfolded proteins in cells, which can trigger cell death pathways. Inhibition of kinases and phosphodiesterases can affect various cellular processes, including cell signaling and gene expression. Overall, (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has the potential to affect multiple cellular pathways, making it a valuable tool for studying various biological processes.
实验室实验的优点和局限性
One of the main advantages of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results. Additionally, the high cost of this compound can also limit its use in some experiments.
未来方向
There are several future directions for the research on (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further exploration of its mechanism of action and physiological effects, which can provide insights into the underlying biological processes. Additionally, the use of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide in combination with other compounds can also be explored to enhance its therapeutic potential.
合成方法
The synthesis of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylbenzenesulfonyl chloride with N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
属性
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-4-6-12(7-5-11)23(21,22)19-8-2-3-13(19)14(20)17-18-9-15-16-10-18/h4-7,9-10,13H,2-3,8H2,1H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOJZSBDYNRFZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

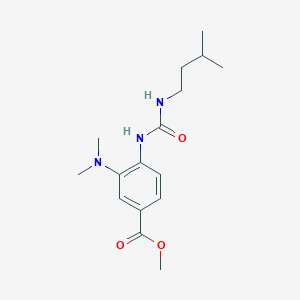
![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
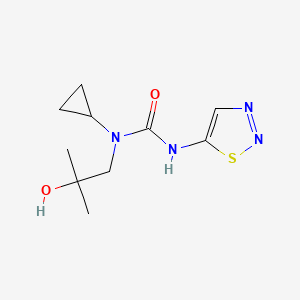
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
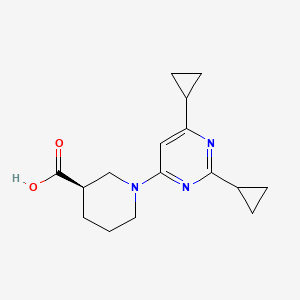
![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)
![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)

![1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)
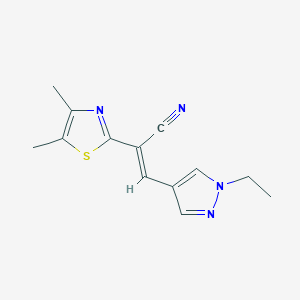
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)